3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde
Description
3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde (CAS: 792945-71-2) is a halogenated benzaldehyde derivative featuring two bromine atoms at the 3- and 5-positions of the benzene ring, a 2-chlorobenzyloxy group at the 2-position, and an aldehyde functional group. Its molecular formula is C₁₄H₉Br₂ClO₂, with an average molecular weight of 404.48 g/mol . This compound has been utilized in organic synthesis, particularly in the preparation of heterocyclic compounds, but is currently listed as discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
3,5-dibromo-2-[(2-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Br2ClO2/c15-11-5-10(7-18)14(12(16)6-11)19-8-9-3-1-2-4-13(9)17/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCHSYSJZRANKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)Br)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Br2ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.48 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde typically involves the bromination of 2-[(2-chlorobenzyl)oxy]benzaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 3 and 5 positions of the benzaldehyde ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study the effects of halogenated benzaldehydes on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as dyes and polymers .
Mechanism of Action
The mechanism of action of 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Isomers: Positional Variations of Chlorine
a. 3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde (CAS: 792945-71-2)
- Structure : Differs in the position of the chlorine atom on the benzyloxy group (4-chloro vs. 2-chloro).
- Physical Properties : Molecular weight = 404.48 g/mol (identical to the 2-chloro isomer). Melting point and solubility data are unavailable but expected to differ due to crystal packing variations .
b. 3,5-Dibromo-2-hydroxybenzaldehyde (CAS: 90-59-5)
- Structure : Lacks the 2-chlorobenzyloxy group, replaced by a hydroxyl group.
- Impact : The absence of the bulky benzyloxy substituent increases electrophilicity at the aldehyde group, making it more reactive in condensation reactions (e.g., forming Schiff bases).
- Physical Properties : Molecular weight = 279.91 g/mol; melting point = 120–122°C .
Functional Group Analogs
a. (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b)
b. 6,11-Dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (12)
- Structure : Contains a fused quinazoline-pyrimidine core instead of a benzaldehyde backbone.
- Impact : The heterocyclic structure confers distinct biological activity, as seen in pharmaceutical intermediates.
- Physical Properties : Yield = 57%; melting point = 268–269°C; molecular weight = 318 g/mol .
Halogenated Derivatives
a. 3,5-Dibromo-4-[(2-chlorophenyl)methoxy]benzaldehyde
- Structure : Bromine and 2-chlorobenzyloxy groups are positioned at the 3,5- and 4-positions, respectively.
- Impact : The altered substitution pattern may influence electronic distribution and steric accessibility for reactions like Suzuki coupling.
- Synonyms: STK198737, ZINC01410685 .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Reactivity Notes |
|---|---|---|---|---|---|
| 3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde | C₁₄H₉Br₂ClO₂ | 404.48 | N/A | Br, Cl, aldehyde, benzyloxy | Steric hindrance at ortho position |
| 3,5-Dibromo-2-[(4-chlorobenzyl)oxy]benzaldehyde | C₁₄H₉Br₂ClO₂ | 404.48 | N/A | Br, Cl, aldehyde, benzyloxy | Reduced steric hindrance (para-Cl) |
| 3,5-Dibromo-2-hydroxybenzaldehyde | C₇H₄Br₂O₂ | 279.91 | 120–122 | Br, hydroxyl, aldehyde | High electrophilicity at aldehyde |
| Compound 11b | C₂₂H₁₇N₃O₃S | 403 | 213–215 | Cyano, furan, thiazolo | Enhanced cyclization reactivity |
Biological Activity
3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde is a halogenated organic compound known for its potential biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Chemical Formula : C14H9Br2ClO2
- Molecular Weight : 404.48 g/mol
- IUPAC Name : 3,5-dibromo-2-[(2-chlorophenyl)methoxy]benzaldehyde
The compound features both bromine and chlorine substituents, which significantly influence its reactivity and biological interactions. These halogens can enhance the compound’s binding affinity to various biological targets, potentially leading to diverse pharmacological effects.
The biological activity of this compound primarily arises from its interaction with specific enzymes and receptors. The presence of halogen atoms can facilitate:
- Inhibition or Activation of Enzymatic Pathways : The compound may act as an inhibitor or activator for certain enzymes involved in metabolic processes.
- Cellular Signaling Modulation : It can influence signaling pathways by interacting with receptors, thereby affecting cellular responses.
Antimicrobial Activity
Research indicates that halogenated benzaldehydes exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzaldehyde with halogen substitutions showed enhanced activity against various bacterial strains. The presence of bromine and chlorine in this compound may contribute to this enhanced activity due to their electron-withdrawing effects, which can stabilize reactive intermediates during microbial inhibition.
Cytotoxic Effects
In vitro studies have suggested that this compound exhibits cytotoxicity against cancer cell lines. For instance, it has been shown to induce apoptosis in specific cancer cells through the activation of caspase pathways. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Mutagenicity Studies
The mutagenic potential of this compound has been evaluated in several assays. It has been classified among compounds with potential mutagenic effects due to its ability to form DNA adducts. Such interactions can lead to mutations and subsequent carcinogenic outcomes. Regulatory bodies have flagged similar compounds for further investigation due to these concerns .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of various halogenated benzaldehydes against resistant bacterial strains. The results indicated that this compound demonstrated significant inhibitory concentrations against Staphylococcus aureus and Escherichia coli.
- Cancer Research : In a recent clinical trial focused on novel anticancer agents, this compound was included as a candidate due to its promising cytotoxic profile against breast cancer cell lines. Preliminary results showed a dose-dependent increase in cell death rates compared to control groups .
Comparative Analysis
| Compound | Antimicrobial Activity | Cytotoxicity | Mutagenicity |
|---|---|---|---|
| This compound | High | Moderate | Potentially Mutagenic |
| 4-Bromobenzaldehyde | Moderate | Low | Low |
| Chlorobenzaldehyde | Low | Moderate | Low |
This table summarizes the comparative biological activities of related compounds, highlighting the unique profile of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
